6-Chloro-2-fluoro-1,3-benzothiazole
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Overview
Description
6-Chloro-2-fluoro-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine and fluorine atoms in the benzothiazole ring enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-fluoro-1,3-benzothiazole can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminothiophenol with chloroacetyl chloride in the presence of a base, followed by fluorination using a fluorinating agent . Another method includes the cyclization of 2-chloro-6-fluoroaniline with potassium thiocyanate in the presence of acetic acid and bromine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-fluoro-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides and sulfones, and reduction to form thiols and amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include substituted benzothiazoles, sulfoxides, sulfones, thiols, and amines .
Scientific Research Applications
6-Chloro-2-fluoro-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-fluoro-1,3-benzothiazole involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as DNA gyrase and dihydroorotase, which are essential for bacterial DNA replication and cell wall synthesis . The compound can also interfere with protein-protein interactions and disrupt cellular signaling pathways, leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluorobenzothiazole
- 6-Chloro-2-fluoro-1,3-benzoxazole
- 6-Chloro-2-fluoro-1,3-benzimidazole
Uniqueness
6-Chloro-2-fluoro-1,3-benzothiazole is unique due to the presence of both chlorine and fluorine atoms in the benzothiazole ring, which enhances its chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher potency in antimicrobial and anticancer activities .
Properties
Molecular Formula |
C7H3ClFNS |
---|---|
Molecular Weight |
187.62 g/mol |
IUPAC Name |
6-chloro-2-fluoro-1,3-benzothiazole |
InChI |
InChI=1S/C7H3ClFNS/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H |
InChI Key |
ADXVKAKYYJWDOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)F |
Origin of Product |
United States |
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